7-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-7H-purine
Description
The exact mass of the compound this compound is 404.14332501 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-[4-(7-methylpurin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N10/c1-26-9-22-13-12(26)14(21-8-20-13)28-6-4-27(5-7-28)11-3-2-10-23-24-15(16(17,18)19)29(10)25-11/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXXRRHANWDPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds, suggesting that this compound may have comparable properties.
Biological Activity
7-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-7H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H16F3N7
- Molecular Weight : 351.32 g/mol
- CAS Number : Not specified in the available literature.
The presence of the trifluoromethyl group and the piperazine moiety are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings from recent studies:
Anticancer Activity
Recent investigations have shown that derivatives similar to this compound possess significant anticancer properties. For example:
- In vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated an IC50 value of approximately 8.47 μM for MCF-7 cells after 72 hours of treatment, demonstrating substantial cytotoxic effects (Table 1) .
| Compound | Cell Line | IC50 (μM) | Treatment Duration |
|---|---|---|---|
| 7-Methyl Derivative | MCF-7 | 8.47 ± 0.18 | 72 hours |
| Standard Drug (Tamoxifen) | MCF-7 | 10.00 | 72 hours |
Antimicrobial Activity
The compound has also been evaluated for its activity against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease. The structure-activity relationship studies revealed that modifications to the triazolopyridazine head group maintained potency while reducing cardiotoxicity associated with hERG channel inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cellular processes critical for cancer cell survival.
- Targeting Specific Enzymes : It may inhibit enzymes involved in nucleotide synthesis or other pathways crucial for cancer cell metabolism.
- Modulating Ion Channels : The potential interaction with ion channels could lead to altered cellular excitability and growth inhibition.
Structure-Activity Relationships (SAR)
Understanding SAR is vital for optimizing the biological activity of this compound. Research indicates that:
- Modifications to the piperazine ring and the introduction of various substituents on the triazole moiety significantly impact potency and selectivity against target cells .
Case Studies
Several studies have highlighted the efficacy of derivatives based on this compound:
- Study on Anticancer Efficacy : A systematic evaluation demonstrated that specific analogs exhibited enhanced cytotoxicity against resistant cancer cell lines compared to traditional chemotherapeutics .
- In Vivo Models : Animal studies indicated promising results in reducing tumor size and improving survival rates in models treated with this purine derivative .
Scientific Research Applications
-
Antitumor Activity :
- Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of triazole-purine hybrids have been shown to inhibit tumor cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as the activation of caspases or modulation of cell cycle regulators.
-
Antimicrobial Properties :
- Triazole-containing compounds are well-documented for their antimicrobial activities. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for new antibiotics or antifungal agents.
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CNS Activity :
- The piperazine moiety is associated with central nervous system (CNS) activity. Compounds like this have been investigated for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.
Synthesis and Derivatives
The synthesis of 7-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-7H-purine typically involves multi-step chemical reactions including:
- Formation of the triazole ring via cycloaddition reactions.
- Coupling reactions to attach the piperazine moiety.
- Methylation processes to achieve the final structure.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, a series of triazolo-purine derivatives were synthesized and tested against various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several triazole derivatives against resistant strains of bacteria. The results showed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its utility in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
